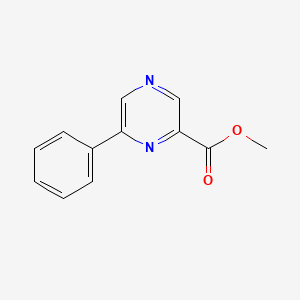

Methyl 6-phenylpyrazine-2-carboxylate

Descripción general

Descripción

Methyl 6-phenylpyrazine-2-carboxylate is an organic compound with the chemical formula C12H10N2O2. It appears as a white to light yellow crystalline solid and has a specific aromatic odor. This compound is stable at room temperature and is soluble in organic solvents such as ethanol and ether, but insoluble in water .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 6-phenylpyrazine-2-carboxylate can be synthesized through the reaction of benzoyl chloride with methyl pyrazine-2-carboxylate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: 6-phenylpyrazine-2-carboxylic acid.

Reduction: 6-phenylpyrazine-2-methanol.

Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Methyl 6-phenylpyrazine-2-carboxylate has been studied for its antimicrobial properties. Research indicates that pyrazine derivatives exhibit significant activity against various bacterial strains, making them potential candidates for developing new antibiotics. For instance, studies have shown that certain pyrazine derivatives can inhibit the growth of Mycobacterium tuberculosis, highlighting their potential in treating tuberculosis infections .

Antioxidant Properties

Pyrazine derivatives, including this compound, have demonstrated antioxidant activity. This property is crucial in developing therapeutic agents aimed at combating oxidative stress-related diseases, such as cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals contributes to its potential use in nutraceutical formulations .

HIV Inhibition

Recent studies have explored the role of this compound as a scaffold for designing RNA-binding compounds with activity against HIV-1. This application underscores the compound's versatility and importance in antiviral drug development .

Materials Science

Polymer Chemistry

In materials science, this compound serves as a building block for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it valuable for applications in coatings and composites .

Nanomaterials

The compound has also been utilized in the synthesis of nanomaterials. Pyrazine derivatives can act as templates or stabilizers in the formation of nanoparticles, which are essential in various applications, including catalysis and drug delivery systems. The unique electronic properties imparted by the pyrazine ring enhance the functionality of these nanomaterials .

Agricultural Chemistry

Pesticide Development

this compound has shown promise in agricultural applications, particularly in developing new pesticides. Its structural characteristics allow it to interact with biological systems effectively, providing a basis for designing environmentally friendly pest control agents that minimize harm to non-target organisms .

Summary of Applications

| Field | Application | Significance |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Potential new antibiotics for resistant strains |

| Antioxidant Properties | Combat oxidative stress-related diseases | |

| HIV Inhibition | Development of antiviral drugs | |

| Materials Science | Polymer Chemistry | Improved thermal stability and mechanical strength |

| Nanomaterials | Enhanced functionality in catalysis and drug delivery | |

| Agricultural Chemistry | Pesticide Development | Environmentally friendly pest control solutions |

Case Studies and Research Findings

- Antimycobacterial Activity : A study highlighted the effectiveness of pyrazine derivatives against Mycobacterium tuberculosis, emphasizing the need for further exploration into their mechanisms of action and potential as therapeutic agents .

- Polymer Applications : Research focused on incorporating this compound into polymer matrices demonstrated significant improvements in material properties, paving the way for innovative applications in industrial settings .

- Antioxidant Mechanisms : Investigations into the antioxidant mechanisms of pyrazine derivatives revealed their capacity to mitigate oxidative damage, suggesting their utility in health supplements aimed at reducing disease risk associated with oxidative stress .

Mecanismo De Acción

The mechanism by which Methyl 6-phenylpyrazine-2-carboxylate exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed antimicrobial or anticancer activities. The exact pathways and molecular targets are still under investigation .

Comparación Con Compuestos Similares

- Methyl 6-phenylpyrazine-2-carboxylate

- 6-phenylpyrazine-2-carboxylic acid

- 6-phenylpyrazine-2-methanol

Comparison: this compound is unique due to its ester functional group, which makes it more reactive in certain chemical reactions compared to its acid or alcohol counterparts. This reactivity allows for a broader range of synthetic applications and potential modifications .

Actividad Biológica

Methyl 6-phenylpyrazine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

The presence of the phenyl group contributes to its unique reactivity and interaction with biological targets, influencing its solubility and bioactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can lead to:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby exerting antimicrobial effects.

- Receptor Modulation : It may modulate receptor activities, which can influence various cellular processes, including apoptosis in cancer cells.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. Key findings include:

- Mycobacterium tuberculosis : Preliminary studies indicate that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 5 to 10 μM .

| Compound | Target Pathogen | MIC (μM) |

|---|---|---|

| This compound | Mycobacterium tuberculosis | 5 - 10 |

Anticancer Activity

Research has also highlighted the potential anticancer properties of this compound. It has shown promise in inducing apoptosis in various cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation .

Structure-Activity Relationships (SAR)

The activity of this compound can be influenced by structural variations. Studies have demonstrated that modifications to the pyrazine ring or the carboxylate group can enhance or diminish biological activity. For instance:

- Substitution Patterns : The introduction of different substituents on the phenyl ring can significantly alter the compound's potency against specific pathogens or cancer cells.

| Substituent | Activity Change |

|---|---|

| Methyl | Increased potency |

| Halogens | Variable effects depending on position |

Case Studies

- Antimycobacterial Evaluation : A study assessing various substituted pyrazines found that this compound derivatives exhibited promising antimycobacterial activity, particularly against resistant strains of Mycobacterium tuberculosis .

- Anticancer Research : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through mitochondrial pathways, suggesting its potential as a therapeutic agent in oncology .

Propiedades

IUPAC Name |

methyl 6-phenylpyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-16-12(15)11-8-13-7-10(14-11)9-5-3-2-4-6-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUJHUMDDQJUYDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CN=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50701499 | |

| Record name | Methyl 6-phenylpyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50701499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13534-79-7 | |

| Record name | Methyl 6-phenylpyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50701499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.